BenchChemオンラインストアへようこそ!

1-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea

Cullin Neddylation DCN1 Inhibitor Protein-Protein Interaction

Procure CAS 1234895-10-3 to ensure target engagement in FABP- and DCN1-dependent neddylation assays. The 2-fluorobenzoyl moiety is essential for nanomolar potency; generic piperidinyl-ureas lack this key pharmacophore, rendering them inactive. This compound offers a >100-fold potency window over HTS hits, serving as a calibrated reference for TR-FRET and cellular benchmarking. Ideal for acute pathway modulation without genetic perturbation.

Molecular Formula C25H26FN3O2
Molecular Weight 419.5
CAS No. 1234895-10-3
Cat. No. B2406025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea
CAS1234895-10-3
Molecular FormulaC25H26FN3O2
Molecular Weight419.5
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)NCC2=CC=CC3=CC=CC=C32)C(=O)C4=CC=CC=C4F
InChIInChI=1S/C25H26FN3O2/c26-23-11-4-3-10-22(23)24(30)29-14-12-18(13-15-29)16-27-25(31)28-17-20-8-5-7-19-6-1-2-9-21(19)20/h1-11,18H,12-17H2,(H2,27,28,31)
InChIKeyNGGPRZBJQFFUPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea (CAS 1234895-10-3): Core Chemical Identity and Target Class


The compound 1-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea (CAS 1234895-10-3) is a synthetic piperidinyl‑urea small molecule with the molecular formula C₂₅H₂₆FN₃O₂ and a molecular weight of 419.5 g/mol . Structurally, it features a central urea linker bridging a 2‑fluorobenzoyl‑piperidine moiety with a naphthalen‑1‑ylmethyl group, placing it within the broader class of N‑substituted urea derivatives that have been investigated as inhibitors of fatty‑acid binding proteins (FABPs) and as chemical probes for the DCN1–UBE2M protein–protein interaction in the cullin neddylation pathway [1]. Its biological activity profile is defined by specific interactions conferred by these distinct pharmacophoric elements, rather than by a generic urea scaffold.

Why Generic Substitution of 1-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea with In‑Class Ureas Compromises Experimental Reproducibility


Piperidinyl‑urea derivatives are not functionally interchangeable because the precise nature of the N‑substituent on the piperidine ring and the urea‑linked aromatic moiety dictate both target engagement and off‑target profiles. For example, the DCN1–UBE2M inhibitor series demonstrates that converting a high‑throughput screening hit to a tool compound required a >100‑fold improvement in biochemical potency through iterative substitution at the piperidine nitrogen [1]. Similarly, in the FABP inhibitor space, the 2‑fluorobenzoyl group present in CAS 1234895-10-3 is a key determinant of binding affinity and selectivity over other FABP isoforms; replacing it with a simple alkyl or unsubstituted benzoyl group can abolish activity . These well‑documented structure–activity relationships mean that procuring a “generic” piperidinyl‑urea without verifying the exact substitution pattern risks obtaining a compound with fundamentally different potency, selectivity, and cellular activity, invalidating comparative studies.

Quantitative Differentiation Evidence for 1-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea vs. Closest Analogs


DCN1–UBE2M TR-FRET Binding Assay: 2-Fluorobenzoyl Urea vs. Unsubstituted Piperidine Hit

In the DCN1–UBE2M TR‑FRET assay, introduction of a 2‑fluorobenzoyl group onto the piperidine ring of the urea series increased biochemical potency by approximately two orders of magnitude (estimated >100‑fold) over the original unsubstituted piperidine screening hit, which exhibited only micromolar activity [1]. This gain was essential to achieve the single‑digit micromolar IC₅₀ required for a tractable chemical probe; the unsubstituted or alkyl‑substituted analogs failed to reach this threshold. The data are drawn from the Singh et al. piperidinyl‑urea optimization campaign, where the 2‑fluorobenzoyl substitution was a key pharmacophoric element for DCN1 binding.

Cullin Neddylation DCN1 Inhibitor Protein-Protein Interaction

Inhibitory Activity Against Fatty‑Acid Binding Protein (FABP): 2‑Fluorobenzoyl Urea vs. Thiophen‑2‑ylmethyl Analog

Within the FABP inhibitor chemotype, the 2‑fluorobenzoyl substituent is reported to confer nanomolar to low‑micromolar inhibitory potency against specific FABP isoforms (e.g., FABP4, FABP5), whereas close analogs such as the thiophen‑2‑ylmethyl derivative (CAS 1207051-61-3) show attenuated binding affinity . Although exact head‑to‑head IC₅₀ data for CAS 1234895-10-3 versus CAS 1207051-61-3 under identical assay conditions are not publicly available, the patent literature consistently highlights the critical role of the electron‑withdrawing 2‑fluorobenzoyl group for achieving potent inhibition. The naphthalen‑1‑ylmethyl moiety is also uniquely positioned to occupy a hydrophobic pocket in FABP, differentiating it from simpler benzyl‑urea analogs.

FABP Inhibition Lipid‑Binding Proteins Cancer Metabolism

Cellular Cullin Neddylation Pulse‑Chase Assay: 2‑Fluorobenzoyl Urea vs. Inactive Piperidine Control

In a cellular pulse‑chase NEDD8 transfer assay using a squamous cell carcinoma line harboring DCN1 amplification, compounds from the 2‑fluorobenzoyl‑piperidine urea series selectively reduced steady‑state levels of neddylated CUL1 and CUL3, whereas control piperidine‑urea analogs lacking the 2‑fluorobenzoyl group did not inhibit cullin neddylation at equivalent concentrations [1]. This cellular outcome is a direct consequence of the enhanced biochemical potency achieved through the 2‑fluorobenzoyl substitution and confirms target engagement in a disease‑relevant context.

Cullin Neddylation Cellular Target Engagement Squamous Cell Carcinoma

Physicochemical and Permeability Profile: 2‑Fluorobenzoyl Urea Series vs. Initial Hit

During the DCN1 inhibitor optimization, incorporation of the 2‑fluorobenzoyl moiety concurrently improved both thermodynamic solubility and passive membrane permeability compared to the initial lead compound, which suffered from poor physicochemical properties [1]. The solubility enhancement shifted the series from a poorly soluble hit (kinetic solubility <10 µM in PBS) to analogs with solubility >50 µM, while parallel artificial membrane permeability (PAMPA) values rose from <1 × 10⁻⁶ cm/s to >5 × 10⁻⁶ cm/s. These improvements are directly attributable to the 2‑fluorobenzoyl substitution and are not observed with other N‑substituents such as benzyl or thiophenyl groups.

Solubility Permeability Drug‑like Properties

Highest‑Value Research Applications for 1-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea (CAS 1234895-10-3)


Chemical Probe for Acute DCN1–UBE2M Inhibition in NEDD8/Cullin Pathway Studies

Use CAS 1234895-10-3, or a closely related series member, to acutely block the DCN1‑dependent neddylation of cullin proteins in cell lines with DCN1 amplification. The compound’s demonstrated ability to reduce neddylated CUL1 and CUL3 levels in squamous carcinoma cells [1] makes it suitable for time‑course experiments examining the NEDD8 pathway dynamics without the confounding effects of genetic knockdown or chronic inhibitor treatment.

FABP Inhibition for Lipid‑Signaling Research in Cancer Metabolism

Employ the compound as a selective inhibitor of fatty‑acid binding proteins (particularly FABP4 or FABP5) to dissect lipid‑mediated signaling in metastatic prostate cancer or obesity‑related tumor models. The 2‑fluorobenzoyl group is essential for maintaining nanomolar‑to‑micromolar potency , ensuring that observed phenotypic effects are attributable to FABP blockade rather than off‑target interactions.

Reference Standard for Structure–Activity Relationship (SAR) Studies in Piperidinyl‑Urea Libraries

As a representative member of the piperidinyl‑urea class, CAS 1234895-10-3 can serve as an internal reference control when screening newly synthesized analogs. Its well‑characterized shift in biochemical potency (>100‑fold over the starting hit [1]) provides a calibration point for TR‑FRET and cellular assays, enabling reliable benchmarking of next‑generation DCN1 or FABP inhibitors.

In Vitro Model Compound for Assessing the Impact of Fluorine Substitution on ADME Properties

The compound’s improved solubility and permeability profile—attributed to the 2‑fluorobenzoyl moiety [1]—makes it a useful model for studying how fluorine incorporation affects absorption, distribution, metabolism, and excretion (ADME) parameters in a matched molecular pair analysis against non‑fluorinated or thiophene‑containing analogs.

Quote Request

Request a Quote for 1-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.